molecular formula C13H15F3O B1325453 3,3-Dimethyl-2'-trifluoromethylbutyrophenone CAS No. 898764-72-2

3,3-Dimethyl-2'-trifluoromethylbutyrophenone

Cat. No. B1325453
M. Wt: 244.25 g/mol
InChI Key: KRVKXVDPGHKAGY-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2'-trifluoromethylbutyrophenone, also known as TFM-B, is a chemical compound belonging to the family of trifluoromethylbutyrophenone compounds. It is a white solid with a molecular weight of 278.3 g/mol and a melting point of 114-116 °C. TFM-B is widely used in the pharmaceutical and industrial chemical industries due to its high solubility in water and its ability to act as a solvent.

Scientific Research Applications

1. Synthesis and Utilization in Cyclopropane Derivatives

The trifluoromethylated cyclopropane derivatives, created through alkylation reactions involving compounds similar to 3,3-Dimethyl-2'-trifluoromethylbutyrophenone, have been utilized for further chemical transformations. For instance, these derivatives underwent ring-opening and cyclization reactions to produce trifluoromethylated dihydroaminothiophenes and aminothiophenes, highlighting the compound's utility in creating complex chemical structures (Kasai et al., 2012).

2. Role in Fluorination Techniques

Microwave-assisted fluorination techniques have been enhanced using derivatives of 3,3-Dimethyl-2'-trifluoromethylbutyrophenone. This method, involving fluorinating agents like Selectfluor™, demonstrates a reduction in reaction time and reagent consumption, emphasizing the chemical's role in improving synthetic efficiencies in fluorination reactions (Thvedt et al., 2009).

3. Catalytic Applications in Organic Synthesis

Compounds structurally related to 3,3-Dimethyl-2'-trifluoromethylbutyrophenone have been used as catalysts or reagents in various organic reactions. For example, the synthesis and crystal structure of dimethyltin(IV) compounds derived from similar compounds have been described, with the resultant coordination polymer being used as a heterogeneous catalyst for the Baeyer–Villiger oxidation of ketones (Martins et al., 2016).

Material Science and Engineering Applications

1. Polymer Synthesis and Characterization

Novel fluorinated aromatic polyimides, derived from compounds structurally similar to 3,3-Dimethyl-2'-trifluoromethylbutyrophenone, have been synthesized. These polyimides exhibit excellent thermal stability, optical transparency, and outstanding mechanical properties, marking their significance in the field of material science and engineering (Li et al., 2006).

2. Electrocarboxylation in Ionic Liquids

Research exploring the electroreduction of compounds similar to 3,3-Dimethyl-2'-trifluoromethylbutyrophenone in dry ionic liquids has shown potential in the field of green chemistry. The study's findings on product distribution and proton availability during electrocarboxylation processes offer insights into the applicability of these compounds in environmentally friendly chemical processes (Zhao et al., 2014).

properties

IUPAC Name

3,3-dimethyl-1-[2-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c1-12(2,3)8-11(17)9-6-4-5-7-10(9)13(14,15)16/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVKXVDPGHKAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)C1=CC=CC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642401
Record name 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-2'-trifluoromethylbutyrophenone

CAS RN

898764-72-2
Record name 3,3-Dimethyl-1-[2-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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